1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone
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Overview
Description
1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone typically involves the chlorination of benzo[d]oxazole derivatives. One common method includes the reaction of 2-chlorobenzo[d]oxazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways depend on the context of its use, such as inhibiting microbial growth or modulating cellular processes in cancer cells.
Comparison with Similar Compounds
2-Chlorobenzo[d]oxazole: Shares the benzoxazole core but lacks the ethanone group.
1-(2-Methoxybenzo[d]oxazol-4-yl)ethanone: Similar structure with a methoxy group instead of chlorine.
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone: Features an ethoxy group in place of chlorine.
Uniqueness: 1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6ClNO2 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloro-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3 |
InChI Key |
LMPSVCKKFBHGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)Cl |
Origin of Product |
United States |
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